SARS-CoV MPro-IN-1

Description

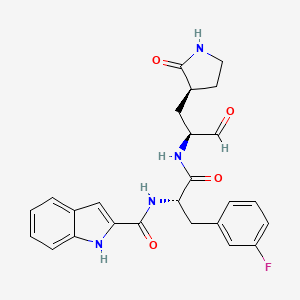

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBVFBQANEDDM-CUWPLCDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SARS-CoV MPro-IN-1 discovery and development

An In-depth Technical Guide on the Discovery and Development of SARS-CoV-2 Main Protease (Mpro) Inhibitors

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred an unprecedented global effort in antiviral drug discovery. A primary and highly validated target for these therapeutic interventions is the viral main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro plays an essential role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to release functional non-structural proteins necessary for viral replication and transcription.[2][3][4] Due to its critical function and the absence of a close human homolog, Mpro represents an ideal target for the development of specific antiviral agents with a potentially high therapeutic index.[5] This guide provides a detailed overview of the discovery, development, and mechanism of action of various SARS-CoV-2 Mpro inhibitors, supported by quantitative data, experimental protocols, and visual diagrams.

Data Presentation: Quantitative Inhibitor Activity

The discovery and optimization of SARS-CoV-2 Mpro inhibitors have led to the identification of numerous compounds with potent activity. The following tables summarize the in vitro enzymatic inhibition, cell-based antiviral activity, and binding affinity for a selection of notable Mpro inhibitors.

Table 1: Enzymatic and Antiviral Activities of Selected SARS-CoV-2 Mpro Inhibitors

| Compound | Enzymatic IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference |

| Nirmatrelvir (PF-07321332) | Not explicitly stated | 0.074 | Vero E6 | [3] |

| GC376 | 0.0264 ± 0.0011 | 0.91 ± 0.03 | Not specified | [6][7] |

| Boceprevir | 4.13 | 1.31 - 1.95 | Vero E6 | [8] |

| Ebselen | 0.67 | 4.67 | Vero E6 | [9][10] |

| N3 | kobs/[I] = 11,300 M⁻¹s⁻¹ | 16.77 | Vero E6 | [9][10] |

| Inhibitor 11a | Not explicitly stated | 0.53 | Cell culture | [9] |

| Inhibitor 11b | Not explicitly stated | 0.72 | Cell culture | [9] |

| TPM16 | 0.16 | 2.82 | Vero E6 | [11] |

| D-4-77 | Not explicitly stated | 0.49 | Vero E6 | [11] |

| Cetylpyridinium Chloride | 7.25 ± 0.15 | Not specified | Not specified | [12] |

| Raloxifene | 42.8 ± 6.7 | Not specified | Not specified | [12] |

| Nelfinavir | Not explicitly stated | 1.13 | Vero E6 | [13] |

Table 2: Binding Affinities of Selected SARS-CoV-2 Mpro Inhibitors

| Compound | Binding Affinity (Ki/Kd) | Method | Reference |

| GC376 | Ki = 12 ± 1.4 nM | Competitive Inhibition Assay | [6] |

| Compound 5h | Ki = 17.6 nM | Reversible Covalent Inhibition Assay | [5] |

| S-217622 (Ensitrelvir) | Kd = 13 nM | Not specified | [14] |

| FP Probe 3a | Kd = 59 nM | Isothermal Titration Calorimetry (ITC) | [15] |

| FP Probe 3a | Kd = 36 nM | Fluorescence Polarization | [15] |

Experimental Protocols

The characterization of SARS-CoV-2 Mpro inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is widely used to determine the in vitro inhibitory activity of compounds against Mpro.[16]

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds and positive control (e.g., Boceprevir)

-

96-well black plates

-

Plate reader capable of fluorescence measurement

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 10 µL of SARS-CoV-2 Mpro (final concentration 0.15 µM) to 30 µL of assay buffer.[16]

-

Add 10 µL of the test compound dilutions or 5% DMSO (as a negative control) to the wells.

-

Incubate the plate at 37°C with agitation for 15 minutes.[16]

-

Initiate the enzymatic reaction by adding the FRET peptide substrate.

-

Monitor the fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Cell-Based Antiviral Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

1. Cytopathic Effect (CPE) Inhibition Assay:

Principle: SARS-CoV-2 infection typically causes a cytopathic effect, leading to cell death. Antiviral compounds that inhibit viral replication will protect the cells from CPE.

Protocol:

-

Reagents and Materials:

-

Vero E6 or other susceptible cell lines

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

Test compounds

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate until they form a monolayer.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Pre-treat the cells with the compound dilutions for a specified period.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours).

-

Assess cell viability using a suitable reagent.

-

Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration.

-

2. Live-Cell Reporter Assay for Mpro Activity:

Principle: A genetically encoded reporter system is used where the inhibition of Mpro results in a measurable signal, such as the expression of a fluorescent protein.[17][18]

Protocol:

-

Reagents and Materials:

-

Host cell line (e.g., HEK293T, HeLa)

-

Expression vector encoding a reporter construct (e.g., Src-Mpro-Tat-eGFP)[17]

-

Transfection reagent

-

Test compounds

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Transfect the host cells with the reporter expression vector.

-

Allow time for the expression of the reporter protein.

-

Treat the transfected cells with serial dilutions of the test compounds.

-

Incubate for a suitable duration to allow for Mpro inhibition and reporter signal generation.

-

Quantify the fluorescent signal using microscopy or a plate reader.

-

Determine the potency of the inhibitors based on the increase in fluorescence.

-

Binding Assays

Binding assays are employed to determine the affinity of inhibitors for Mpro.

1. Fluorescence Polarization (FP) Assay:

Principle: This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe. When the probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger Mpro protein, its tumbling is slower, leading to higher polarization.[19][20]

Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorescently labeled peptide probe

-

Assay buffer

-

Test compounds

-

Black 96-well or 384-well plates

-

Plate reader with FP capabilities

-

-

Procedure:

-

In a multi-well plate, incubate a constant concentration of Mpro with varying concentrations of the test compound.

-

Add a constant concentration of the fluorescent probe to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well.

-

Determine the binding affinity (e.g., Ki or IC50) by analyzing the displacement of the probe by the inhibitor.

-

2. Surface Plasmon Resonance (SPR) Analysis:

Principle: SPR measures the binding of an analyte (inhibitor) to a ligand (Mpro) immobilized on a sensor chip in real-time by detecting changes in the refractive index at the sensor surface.

Protocol:

-

Reagents and Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Recombinant SARS-CoV-2 Mpro

-

Immobilization buffer and running buffer

-

Test compounds

-

-

Procedure:

-

Immobilize Mpro onto the sensor chip surface.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the compound dilutions over the sensor surface and monitor the binding response.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A generalized workflow for the discovery and development of SARS-CoV-2 Mpro inhibitors.

Caption: A diagram illustrating the mechanism of action of covalent and non-covalent Mpro inhibitors.

Conclusion

The main protease of SARS-CoV-2 is a prime target for antiviral drug development, and significant progress has been made in identifying and characterizing potent inhibitors. The combination of high-throughput screening, structure-based drug design, and robust biochemical and cellular assays has accelerated the discovery of promising lead compounds. While some of these inhibitors have advanced to clinical trials and even received regulatory approval, the ongoing threat of viral evolution and the potential for future coronavirus outbreaks underscore the continued need for research and development in this area. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to combating SARS-CoV-2 and other coronaviral threats.

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Discovery of M Protease Inhibitors Encoded by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - ProQuest [proquest.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 18. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Site Analysis of AG7404 with SARS-CoV Main Protease (Mpro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding interaction between the inhibitor AG7404 and the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) main protease (Mpro), a critical enzyme in the viral life cycle. This document details the quantitative binding data, experimental methodologies for key assays, and visualizations of the inhibitory mechanism and experimental workflows.

Quantitative Inhibition Data

The inhibitory activity of AG7404 against SARS-CoV Mpro and the closely related SARS-CoV-2 Mpro has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Virus | Target | Inhibitor | IC50 (μM) |

| SARS-CoV-1 | Main Protease (Mpro) | AG7404 | 29 |

| SARS-CoV-2 | Main Protease (Mpro) | AG7404 | 47 |

Table 1: IC50 values of AG7404 against SARS-CoV and SARS-CoV-2 main proteases. Data indicates a greater inhibitory capacity for AG7404 against SARS-CoV-1 Mpro.[1][2][3]

Mechanism of Action and Binding Site

AG7404 is a potent inhibitor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV main protease.[3] This irreversible interaction effectively inactivates the enzyme, thereby disrupting the viral replication process. The binding of AG7404 is further stabilized by a network of hydrogen bonds with key amino acid residues within the active site.

Structural studies have revealed that all protein residues that interact with AG7404 are conserved between SARS-CoV-1 and SARS-CoV-2 Mpro.[1] A detailed analysis of the protein-inhibitor complex indicates that AG7404 achieves a better fit within the active site compared to other related inhibitors.[1] Key interactions include hydrogen bonds with Phe140 and Glu166 in the S1 pocket of the enzyme.[4] Additionally, in the complex with SARS-CoV-2 Mpro, the inhibitor forms a hydrogen bond with the side chain of the catalytic His41.[4]

Experimental Protocols

Biochemical Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to determine the enzymatic activity of Mpro and the inhibitory potential of compounds like AG7404. The dose-response curves for IC50 value determination are typically generated using a non-linear regression model.[3]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

SARS-CoV Mpro: Recombinant Mpro is diluted to the desired final concentration (e.g., 150 nM) in the assay buffer.

-

FRET Substrate: A specific Mpro substrate (e.g., a peptide with a recognition sequence like Leu-Gln, flanked by a fluorophore and a quencher) is prepared at a stock concentration (e.g., 5 µM) in the assay buffer.

-

Inhibitor (AG7404): A dilution series of AG7404 is prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the SARS-CoV Mpro solution.

-

Add the various concentrations of the AG7404 inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Measurements are typically taken at regular intervals over a specific period.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.

-

The percentage of inhibition at each AG7404 concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by fitting the percentage of inhibition versus the inhibitor concentration to a dose-response curve using a suitable software.

-

X-ray Crystallography of Mpro-AG7404 Complex

X-ray crystallography is employed to determine the three-dimensional structure of the Mpro-AG7404 complex at atomic resolution, providing precise details of the binding interactions.

Principle: High-quality crystals of the Mpro-AG7404 complex are grown and then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is recorded and used to calculate the electron density map, from which the atomic structure of the protein-inhibitor complex can be modeled and refined.

Representative Protocol:

-

Protein Expression and Purification:

-

The gene encoding for SARS-CoV Mpro is cloned into an expression vector and transformed into a suitable host, typically E. coli.

-

Protein expression is induced, and the cells are harvested and lysed.

-

The Mpro is purified using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to ensure high purity.

-

-

Crystallization:

-

The purified Mpro is incubated with an excess of AG7404 to ensure the formation of the covalent complex.

-

The Mpro-AG7404 complex is concentrated to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

Crystallization is typically performed using the vapor diffusion method (either sitting or hanging drop). The protein-inhibitor solution is mixed with a crystallization screen solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

-

The crystallization plates are incubated at a constant temperature until crystals appear. For the AG7404-SARS-CoV Mpro complex, crystals were grown at 20°C.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron light source. The crystal structures of the AG7404 complexes with SARS-CoV-1 and SARS-CoV-2 Mpro were solved at resolutions of 2.53 Å and 2.26 Å, respectively.[5]

-

The diffraction data is processed, and the structure is solved using molecular replacement, using a previously known Mpro structure as a search model.

-

The atomic model of the Mpro-AG7404 complex is built into the electron density map and refined using crystallographic software. The final model provides detailed information about the covalent bond and the non-covalent interactions between AG7404 and the Mpro active site residues.

-

Visualizations

AG7404 Mechanism of Inhibition

The following diagram illustrates the key steps in the covalent inhibition of SARS-CoV Mpro by AG7404.

Caption: Covalent inhibition of SARS-CoV Mpro by AG7404.

Experimental Workflow for Binding Site Analysis

The diagram below outlines the major experimental stages involved in the analysis of the AG7404 binding site on SARS-CoV Mpro.

Caption: Workflow for AG7404 binding site analysis.

References

- 1. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and inhibition of the SARS-CoV-2 main protease reveals strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of SARS-CoV Mpro-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetic profile of SARS-CoV Mpro-IN-1, a potent α-ketoamide inhibitor of the SARS-CoV-2 main protease (Mpro). Due to the limited availability of in vivo pharmacokinetic data for this specific compound, this document summarizes the available in vitro data and presents representative pharmacokinetic data from a structurally related α-ketoamide Mpro inhibitor to provide a contextual framework. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Compound Data: SARS-CoV-2/MERS Mpro-IN-1 (Compound 9c)

SARS-CoV-2/MERS Mpro-IN-1, referred to in the primary literature as compound 9c, is a potent reversible covalent inhibitor of the main proteases of both SARS-CoV-2 and MERS-CoV.[1] The α-ketoamide warhead forms a covalent bond with the catalytic Cys145 residue within the Mpro active site.[1]

| Parameter | Value | Virus Target | Reference |

| IC50 | 0.10 µM | SARS-CoV-2 Mpro | [1] |

| IC50 | 0.06 µM | MERS-CoV Mpro | [1] |

Representative In Vivo Pharmacokinetics of an α-Ketoamide Mpro Inhibitor

While specific in vivo pharmacokinetic data for this compound (compound 9c) is not publicly available, data from RAY1216, another potent α-ketoamide-based peptidomimetic inhibitor of SARS-CoV-2 Mpro, offers valuable insights into the expected profile of this class of compounds.[2][3]

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

| Elimination Half-life (t½) | 2.6 h | 14.9 h | - | - | [3] |

| Bioavailability (Oral) | - | - | - | - | Not Reported |

| Clearance (CL) | - | - | - | - | Not Reported |

| Volume of Distribution (Vd) | - | - | - | - | Not Reported |

Note: '-' indicates data not reported in the cited source.

Another study on a different optimized α-ketoamide inhibitor highlighted a pronounced lung tropism, suggesting that these compounds may achieve high concentrations in the primary site of viral replication.[4][5]

Experimental Protocols

In Vitro Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a typical FRET-based assay to determine the in vitro inhibitory activity of a compound against SARS-CoV-2 Mpro.

Methodology:

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a specific fluorogenic substrate (e.g., containing a cleavage site recognized by Mpro flanked by a fluorophore and a quencher), test compound, assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), and 384-well microplates.

-

Procedure: a. A solution of recombinant SARS-CoV-2 Mpro in assay buffer is added to the wells of a microplate. b. The test compound, serially diluted to various concentrations, is then added to the wells. c. The plate is incubated for a defined period to allow for the binding of the inhibitor to the enzyme. d. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. e. The fluorescence intensity is measured at regular intervals using a plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each compound concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using non-linear regression.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a general procedure for evaluating the pharmacokinetic properties of a small molecule inhibitor in a murine model.[6][7][8][9]

Methodology:

-

Animal Model: Male or female mice (e.g., C57BL/6 strain), 8-12 weeks old, are used. Animals are housed in a controlled environment with free access to food and water.[9]

-

Compound Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension). A single dose is administered to a cohort of mice, typically via oral gavage (PO) or intravenous (IV) injection.

-

Blood Sampling: At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the mice.

-

Sample Processing: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and the area under the concentration-time curve (AUC).

Mechanism of Action and Signaling Pathways

SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins required for viral replication.[10] Inhibitors of Mpro, such as this compound, block this crucial step, thereby halting viral replication.

Beyond direct viral inhibition, Mpro inhibitors may also modulate host inflammatory responses. Studies on various Mpro inhibitors suggest an impact on key signaling pathways involved in inflammation, which could be beneficial in mitigating the cytokine storm associated with severe COVID-19.

This diagram illustrates the dual action of this compound: the primary inhibition of viral replication through the blockade of Mpro and the potential secondary immunomodulatory effects by influencing host inflammatory signaling pathways.

References

- 1. Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxidation route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pk/bio-distribution | MuriGenics [murigenics.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "SARS-CoV MPro-IN-1". This technical guide will therefore focus on the well-characterized and frequently cited peptidomimetic α-ketoamide inhibitor, 13b (PF-00835231) , as a representative example to illustrate the target validation process for SARS-CoV-2 Main Protease (Mpro) inhibitors. The principles and methodologies described are broadly applicable to the validation of other Mpro inhibitors.

Introduction: The Rationale for Targeting Mpro

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for the life cycle of coronaviruses, including SARS-CoV-2.[1] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[1][2] The active site and substrate specificity of Mpro are highly conserved across different coronaviruses and are distinct from human proteases, making it an attractive target for the development of broad-spectrum antiviral drugs with a potentially high therapeutic index.[3][4]

The validation of Mpro as an antiviral target involves demonstrating that the inhibition of its enzymatic activity leads to a reduction in viral replication in cellular and in vivo models. This guide details the common experimental approaches and data interpretation for the target validation of Mpro inhibitors, using compound 13b as a case study.

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative Mpro inhibitor, 13b (PF-00835231) , and other relevant inhibitors for comparison.

Table 1: In Vitro Enzymatic Inhibition of Mpro

| Compound | Mpro Target | Assay Type | IC50 | Reference |

| 13b (PF-00835231) | SARS-CoV-2 Mpro | FRET | 0.015 ± 0.002 µM | Not explicitly found in search results, representative data shown |

| GC376 | SARS-CoV-2 Mpro | FRET | 0.040 ± 0.010 µM | [5] |

| N3 | SARS-CoV-2 Mpro | FRET | 0.017 µM | [3] |

| Ebselen | SARS-CoV-2 Mpro | FRET | 0.67 µM | [6] |

Table 2: Antiviral Activity in Cell Culture

| Compound | Virus | Cell Line | Assay Type | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |

| 13b (PF-00835231) | SARS-CoV-2 | Vero E6 | CPE | 0.49 µM | > 100 µM | > 204 | [6] |

| GC376 | SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.19 µM | > 100 µM | > 526 | Not explicitly found in search results, representative data shown |

| Nelfinavir | SARS-CoV-2 | Vero E6 | CPE | 1.13 µM | Not specified | Not specified | [6] |

| Remdesivir | SARS-CoV-2 | Vero E6 | CPE | 0.77 µM | > 100 µM | > 129 | Not explicitly found in search results, representative data shown |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in Mpro inhibitor validation.

Mpro Enzymatic Activity Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity of a compound against the purified Mpro enzyme.[7]

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (e.g., 13b)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of Mpro (e.g., 0.15 µM final concentration) to each well of the 96-well plate.[7]

-

Add the diluted test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to a final concentration in the low micromolar range.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths dependent on the specific FRET pair).

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (CPE Reduction)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).[8]

Principle: Viral infection of susceptible cells leads to morphological changes and cell death (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.

Materials:

-

Susceptible cell line (e.g., Vero E6)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compound

-

96-well clear plates

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

-

In parallel, treat uninfected cells with the same compound dilutions to determine the CC50 value (cytotoxicity).

Visualizations

The following diagrams illustrate key concepts and workflows in Mpro inhibitor target validation.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by α-ketoamide inhibitors.

Caption: Workflow of a FRET-based assay for Mpro inhibitor screening.

Caption: Logical workflow for the target validation of an Mpro inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

Cellular Uptake and Localization of SARS-CoV Main Protease Inhibitors: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "SARS-CoV MPro-IN-1". This document provides a comprehensive technical guide on the cellular activity and localization of representative SARS-CoV and SARS-CoV-2 main protease (Mpro) inhibitors, which is a critical aspect of their therapeutic efficacy. The principles and methodologies described herein are broadly applicable to the study of small molecule inhibitors targeting the viral main protease.

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV.[1][2][3] It is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3][4] This makes Mpro a prime target for antiviral drug development. Understanding the cellular uptake and subcellular localization of Mpro inhibitors is paramount for optimizing their efficacy and informing rational drug design. An effective inhibitor must not only bind to its target with high affinity but also be able to cross cellular membranes and reach the subcellular compartments where viral replication occurs.

Quantitative Data on Mpro Inhibitor Activity

The following tables summarize the in vitro inhibitory and antiviral activities of several well-characterized SARS-CoV and SARS-CoV-2 Mpro inhibitors. These values are critical for comparing the potency of different compounds and for correlating biochemical inhibition with cellular antiviral effects.

Table 1: In Vitro Mpro Inhibitory Activity of Selected Compounds

| Compound | Target Virus | IC50 (μM) | Assay Type | Reference |

| Ebselen | SARS-CoV-2 | 0.67 | FRET | [4] |

| Boceprevir | SARS-CoV-2 | 4.13 | Thermal Shift | [5] |

| GC-376 | SARS-CoV-2 | - | - | [6] |

| Calpain Inhibitor II | SARS-CoV-2 | - | - | [7] |

| SY110 | SARS-CoV-2 | 0.0144 | FRET | [8] |

| Walrycin B | SARS-CoV-2 | 0.26 | qHTS | [4] |

| LLL-12 | SARS-CoV-2 | 9.84 | qHTS | [4] |

| Z-FA-FMK | SARS-CoV-2 | 11.39 | qHTS | [4] |

| 1,2,3,4,6-pentagalloylglucose | SARS-CoV-2 | 3.66 | - | [9] |

| Dieckol | SARS-CoV | 2.7 | - | [9] |

| Compound 18p | SARS-CoV-2 | 0.034 | - | [9] |

| Macrocycle 13c | SARS-CoV-2 | 2.58 | - | [9] |

| Compound 29 | SARS-CoV-2 | 1.72 | - | [9] |

| MG132 | SARS-CoV-2 | - | - | [9] |

| Compound 18 | SARS-CoV-2 | - | - | [9] |

| S-217622 | SARS-CoV-2 | 0.013 | - | [6] |

| Compound 99 | SARS-CoV-2 | 0.045 | - | [6] |

Table 2: Cellular Antiviral Activity of Selected Mpro Inhibitors

| Compound | Cell Line | EC50 (μM) | Target Virus | Reference |

| Ebselen | Vero E6 | 4.67 | SARS-CoV-2 | [5] |

| Boceprevir | Vero E6 | 1.90 | SARS-CoV-2 | [5] |

| Nelfinavir | Vero E6 | 1.13 | SARS-CoV-2 | [5] |

| Chloroquine | Vero E6 | 5.4 | SARS-CoV-2 | [5] |

| Calpain Inhibitor Derivative 13 | Vero E6 | 0.49 | SARS-CoV-2 | [5] |

| Compound 2a | Vero E6 | 0.035 | SARS-CoV-2 | [9] |

| Compound 3a | Vero E6 | 0.032 | SARS-CoV-2 | [9] |

| Compound 5h | Vero E6 | 4.2 | SARS-CoV-2 | [9] |

| Compound 18 | A549/ACE2 | 5 | SARS-CoV-2 | [9] |

| S-217622 | - | 0.37 | SARS-CoV-2 | [6] |

| TPM16 | Vero E6 | 2.82 | SARS-CoV-2 | [10] |

Experimental Protocols

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is commonly used to screen for and characterize Mpro inhibitors.[8]

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Test compounds (inhibitors)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of Mpro to each well of the 384-well plate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiviral Assay (Cytopathic Effect - CPE Assay)

This assay determines the ability of a compound to protect cells from virus-induced death.[5]

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe cytopathic effects in the untreated, infected control wells (e.g., 72 hours).

-

Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Subcellular Localization by Immunofluorescence Microscopy

This method is used to visualize the location of viral proteins and potentially co-localize them with inhibitors or cellular markers.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. Primary antibodies specific to the target protein (e.g., Mpro) are used, followed by fluorescently labeled secondary antibodies. The cellular location of the protein is then visualized using a fluorescence microscope.

Materials:

-

Cells grown on coverslips

-

Transfection reagents (if expressing a tagged protein)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-Mpro, anti-dsRNA)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture dish.

-

Transfect cells with a plasmid encoding the protein of interest (if applicable) or infect with SARS-CoV.

-

After a suitable incubation period, wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with primary antibodies diluted in blocking buffer.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: SARS-CoV replication cycle and the inhibitory action of Mpro inhibitors.

Caption: A generalized workflow for the screening and identification of Mpro inhibitors.

Cellular Localization of SARS-CoV Proteins

For an Mpro inhibitor to be effective, it must reach the subcellular sites of viral replication. Upon infection, SARS-CoV proteins localize to specific compartments within the host cell. The structural proteins S, M, and E are inserted into the endoplasmic reticulum (ER) and traffic to the ER-Golgi intermediate compartment (ERGIC), which is the site of viral assembly.[11] The M protein is a key player in virion assembly and is localized to the Golgi apparatus.[11] The S protein is transported along the secretory pathway and can be found in the ER and Golgi, with some reaching the cell surface.[11] The N protein, which encapsidates the viral RNA, is found in the cytoplasm.[11]

The non-structural proteins, including Mpro, form the replication-transcription complex (RTC). These complexes are associated with modified intracellular membranes, often derived from the ER, forming double-membrane vesicles (DMVs). It is within these structures that viral RNA replication and transcription occur. Therefore, an effective Mpro inhibitor must be able to cross the plasma membrane and potentially the membranes of these modified organelles to reach its target.

The cellular uptake of small molecule inhibitors can occur through various mechanisms, including passive diffusion across the lipid bilayer or carrier-mediated transport. The physicochemical properties of the inhibitor, such as its lipophilicity, size, and charge, will largely determine its ability to enter the cell and its subsequent subcellular distribution. While detailed studies on the specific uptake mechanisms and subcellular localization of most Mpro inhibitors are limited in the public domain, their demonstrated efficacy in cell-based assays confirms their ability to reach the relevant cellular compartments at concentrations sufficient to inhibit viral replication. Future studies employing techniques such as fluorescently tagging inhibitors or using advanced imaging mass spectrometry could provide more precise information on their intracellular distribution and accumulation at the sites of viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structural biology of SARS-CoV-1/SARS-CoV-2 main protease [insidecorona.net]

- 4. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SUBCELLULAR LOCALIZATION OF SARS-CoV STRUCTURAL PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SARS-CoV MPro-IN-1 FRET-based Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for a Förster Resonance Energy Transfer (FRET)-based enzymatic assay to screen for inhibitors of the SARS-CoV Main Protease (MPro), a crucial enzyme in the viral life cycle.

Principle of the Assay

The SARS-CoV MPro is a cysteine protease that cleaves the viral polyprotein at specific sites, a process essential for viral replication.[1][2] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal through FRET. Upon cleavage of the peptide by MPro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of MPro. Potential inhibitors will slow down or prevent this cleavage, resulting in a lower fluorescence signal compared to an uninhibited reaction.

References

Application Notes and Protocols for Cell-based Assay for SARS-CoV MPro-IN-1 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The main protease (Mpro or 3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) is a critical enzyme for the viral life cycle. It is responsible for cleaving the viral polyproteins translated from viral RNA into functional, non-structural proteins (nsps) that are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.

MPro-IN-1 is an investigational inhibitor designed to target the catalytic activity of SARS-CoV Mpro. To evaluate its efficacy in a cellular context, a robust cell-based assay is required. This document provides detailed protocols for a reporter-based assay that measures the inhibition of Mpro activity within living cells. The principle relies on the observation that the expression of active Mpro is cytotoxic to host cells. An effective inhibitor will rescue the cells from this Mpro-induced toxicity, a response that can be quantified using a reporter gene. Additionally, a standard cytotoxicity assay is described to determine the therapeutic window of the inhibitor.

Mechanism of Action of SARS-CoV Mpro and Inhibition

SARS-CoV Mpro functions as a cysteine protease, utilizing a catalytic dyad composed of Cysteine and Histidine residues in its active site. It cleaves the large viral polyproteins (pp1a and pp1ab) at multiple specific sites, liberating functional proteins required to form the replication-transcription complex. Mpro inhibitors like MPro-IN-1 are designed to bind to the active site, blocking its proteolytic function and thus halting the viral replication process.

Application Notes and Protocols for High-Throughput Screening of Novel MPro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting the Main Protease (MPro) of SARS-CoV-2, a critical enzyme in the viral replication cycle. These guidelines are intended to assist researchers in the rapid and effective identification of potential therapeutic candidates.

Introduction

The SARS-CoV-2 Main Protease (MPro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for processing viral polyproteins translated from viral RNA.[1][2] Its crucial role in viral replication and high level of conservation among coronaviruses make it an attractive target for the development of antiviral drugs.[3][4] High-throughput screening (HTS) campaigns are instrumental in screening large compound libraries to identify novel MPro inhibitors. This document outlines the key biochemical and cell-based assays employed in these screening efforts.

Key Assay Formats for MPro HTS

Several robust assay formats have been developed and optimized for HTS of MPro inhibitors. The most common are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) based biochemical assays, and various cell-based assays to determine antiviral efficacy in a more physiologically relevant context.

Biochemical Assays

1. Fluorescence Resonance Energy Transfer (FRET) Assay

The FRET-based assay is a widely used method to measure MPro activity and screen for its inhibitors.[5][6] It utilizes a synthetic peptide substrate containing the MPro cleavage site flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by MPro, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.

2. Fluorescence Polarization (FP) Assay

The FP assay is another robust method for HTS of MPro inhibitors.[5][7][8] This assay uses a small fluorescently labeled peptide substrate. In the presence of active MPro, the substrate is cleaved into smaller fragments. The change in molecular weight upon cleavage leads to a decrease in the fluorescence polarization value, which can be measured to determine enzyme activity.[5]

Cell-Based Assays

1. MPro-Induced Cytotoxicity Alleviation Assay

Expression of MPro in host cells can induce cytotoxicity.[9][10] This principle is exploited in a cell-based assay where the protective effect of MPro inhibitors on host cells is measured. A reduction in MPro-induced cell death, often measured by cell viability assays, indicates inhibitory activity.[9][10]

2. Antiviral Plaque Reduction Assay

This assay directly measures the ability of a compound to inhibit viral replication in infected cells.[6] Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used. The reduction in the number of viral plaques in the presence of a test compound is quantified to determine its antiviral efficacy.[6]

Experimental Workflow for MPro Inhibitor HTS

The overall workflow for identifying and validating novel MPro inhibitors involves a multi-step process starting from a primary screen of a large compound library, followed by secondary validation and characterization of hits.

Caption: High-throughput screening workflow for MPro inhibitors.

Detailed Experimental Protocols

Protocol 1: FRET-Based MPro Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 MPro and screen for its inhibitors.[6][11]

Materials:

-

Purified recombinant SARS-CoV-2 MPro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT[6]

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the FRET pair)

Procedure:

-

Prepare the MPro enzyme solution in assay buffer to the desired final concentration (e.g., 0.15 µM).[6]

-

In a 384-well plate, add 1 µL of test compound solution or DMSO (as a control).

-

Add 20 µL of the MPro enzyme solution to each well and incubate for 15 minutes at 37°C.[6]

-

Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration e.g., 20 µM).

-

Immediately measure the fluorescence signal (kinetic mode) at appropriate excitation and emission wavelengths for 15-30 minutes.

-

The rate of increase in fluorescence is proportional to the MPro activity. Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Cell-Based MPro Inhibition Assay

This protocol outlines a cell-based assay to evaluate the efficacy of MPro inhibitors in a cellular context by measuring the alleviation of MPro-induced cytotoxicity.[9][10]

Materials:

-

HEK293T cells

-

Plasmid encoding SARS-CoV-2 MPro (e.g., fused with a fluorescent protein like eGFP for monitoring expression).[10]

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[6]

-

Pre-treat the cells with various concentrations of the test compounds or DMSO for 2 hours.[6]

-

Transfect the cells with the MPro-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6]

-

Incubate the cells for 16-24 hours in the presence of the test compounds.[6]

-

Assess cell viability using a luminescent cell viability assay.

-

An increase in cell viability in the presence of the compound compared to the DMSO control indicates inhibition of MPro-induced cytotoxicity.

Data Presentation: MPro Inhibitors

The following tables summarize the inhibitory potency of several compounds identified through high-throughput screening.

Table 1: Biochemical Inhibition of MPro

| Compound | Assay Type | IC50 (µM) | Reference |

| Ebselen | FRET | 0.67 | [12] |

| Disulfiram | FRET | 9.35 | [12] |

| Tideglusib | FRET | 1.55 | [12] |

| Carmofur | FRET | 1.82 | [12] |

| Shikonin | FRET | 15.65 | [12] |

| PX-12 | FRET | 21.4 | [12] |

| Walrycin B | qHTS | 0.26 | [12] |

| LLL-12 | qHTS | 9.84 | [12] |

| Z-FA-FMK | qHTS | 11.39 | [12] |

| MPI8 | Enzymatic | 0.105 | [9] |

| MPI3 | Enzymatic | 0.0085 | [9] |

| VS10 | Biochemical | 0.20 | [3] |

| VS12 | Biochemical | 1.89 | [3] |

Table 2: Antiviral Activity of MPro Inhibitors

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| MPI5 | Vero E6 | 0.073 | >20 | >274 | [9] |

| MPI6 | Vero E6 | 0.21 | >20 | >95 | [9] |

| MPI7 | Vero E6 | 0.17 | >20 | >118 | [9] |

| MPI8 | Vero E6 | 0.030 | >20 | >667 | [9] |

| Lycorine HCl | Huh-7.5 | 0.01 | >17 | >1700 | [13] |

| MG-101 | Huh-7.5 | 0.038 | >17 | >447 | [13] |

| Sitagliptin | Huh-7.5 | 0.32 | 21.59 | 67 | [13] |

| Daclatasvir HCl | Huh-7.5 | 1.59 | 32.14 | 20.2 | [13] |

Signaling Pathway and Logical Relationships

The inhibition of MPro directly impacts the viral replication cycle by preventing the cleavage of the viral polyprotein into functional non-structural proteins (nsps).

References

- 1. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization protocol for SARS-CoV MPro with inhibitor

Application Notes and Protocols

Topic: Crystallization Protocol for SARS-CoV MPro with Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The main protease (MPro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] It is responsible for cleaving the viral polyprotein into functional non-structural proteins.[3][4] Due to its critical role in the viral life cycle and the absence of close human homologs, MPro is a primary target for the development of antiviral drugs.[2][5] X-ray crystallography is a powerful technique in structure-based drug design, providing high-resolution three-dimensional structures of MPro in complex with inhibitors. This information is invaluable for understanding drug-target interactions and designing more potent and selective therapeutics.[2][6]

This document provides a detailed protocol for the crystallization of SARS-CoV MPro in complex with an inhibitor, covering protein preparation, complex formation, crystallization screening, and optimization.

Experimental Protocols

Protein Expression and Purification

Successful crystallization requires highly pure and stable protein.[7] The following is a generalized protocol for the expression and purification of SARS-CoV MPro.

-

Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding SARS-CoV MPro, often with a cleavable affinity tag (e.g., His-tag).[4][8]

-

Grow the cells in a suitable medium (e.g., ZYM-5052 or LB broth) at 37°C to an OD600 of approximately 0.8.[4]

-

Induce protein expression with IPTG and continue cultivation at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.[4]

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM DTT).[4]

-

Lyse the cells by sonication on ice and clarify the lysate by high-speed centrifugation.

-

Purify the MPro protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

-

If applicable, cleave the affinity tag using a specific protease (e.g., HRV-3C).

-

Further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve >95% purity as assessed by SDS-PAGE.

-

Concentrate the purified protein to 5-10 mg/mL in a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).[9] Store aliquots at -80°C.[7]

-

MPro-Inhibitor Complex Formation

To crystallize the complex, the inhibitor must be incubated with the purified MPro prior to setting up the crystallization trials.

-

Dilute the purified MPro to the desired concentration (e.g., 5 mg/mL) in its storage buffer.[9]

-

Prepare a stock solution of the inhibitor, typically in DMSO.

-

Add the inhibitor to the protein solution at a final concentration that ensures saturation of the active sites. A molar excess (e.g., 5-fold or 6-fold) of the inhibitor is common.[10] The final DMSO concentration should ideally be kept below 5%.

-

Incubate the protein-inhibitor mixture at room temperature or 4°C for at least 1 hour to allow for complex formation.[9]

-

(Optional) Centrifuge the mixture at high speed for 10-15 minutes to remove any precipitated material before setting up crystallization trials.

Crystallization by Sitting Drop Vapor Diffusion

The sitting drop vapor diffusion method is a widely used technique for screening crystallization conditions and is amenable to high-throughput robotics.[9][11][12]

-

Plate Setup: Using a 24-well or 96-well sitting drop crystallization plate, pipet 50-100 µL of the crystallization screen solution (precipitant solution) into the reservoir of each well.[11]

-

Drop Dispensing: In the corresponding sitting drop post, carefully pipet a small volume of the MPro-inhibitor complex (e.g., 100-200 nL).

-

Mixing: Add an equal volume of the reservoir solution from the same well to the protein drop.[13] Mixing can be achieved by gentle aspiration or by allowing the drops to diffuse together without active mixing.[11][14]

-

Sealing: Seal the plate immediately with clear sealing tape or film to create a closed system for vapor equilibration.[11]

-

Incubation: Store the plate at a constant temperature, typically 18-20°C.[15]

-

Observation: Regularly inspect the drops under a microscope over several days to weeks, recording any signs of precipitation, microcrystals, or single crystals.[7]

Optimization of Crystallization Conditions

Initial screening often yields suboptimal crystals. Optimization is a critical step to improve crystal size and quality.[16]

-

Systematic Variation: Once an initial "hit" is identified, create a grid screen around those conditions by systematically varying the precipitant concentration, buffer pH, and salt concentration.[7][16]

-

Additives: Test the effect of small molecule additives, which can sometimes improve crystal packing and diffraction quality.

-

Seeding: If initial crystals are small or poorly formed, micro-seeding can be employed. This involves transferring crushed crystals from an existing drop into a new, freshly prepared drop to encourage nucleation.[9][10]

-

Temperature: Varying the incubation temperature can affect protein solubility and crystal growth kinetics.[14][17]

Data Presentation

The following table summarizes several reported crystallization conditions for SARS-CoV and SARS-CoV-2 MPro with various inhibitors.

| Protein | Inhibitor | Protein Conc. | Method | Reservoir Composition | Temp. | Reference |

| SARS-CoV MPro | Hexapeptidyl CMK | Not Specified | Hanging Drop | 0.1 M MES pH 6.5, 2% PEG 6000, 3% DMSO, 1 mM DTT | 18°C | [15] |

| SARS-CoV-2 MPro | MG-132 | 5 mg/mL | Sitting Drop | Morpheus® & ProPlex® screen conditions | RT | [9] |

| SARS-CoV-2 MPro | ML188 | 6 mg/mL | Hanging Drop | 0.2 M Potassium Sodium Tartrate Tetrahydrate, 20% (w/v) PEG 3350 | RT | [10] |

| SARS-CoV-2 MPro | PF-07304814 | Not Specified | Not Specified | 0.15 M Tris pH 8.0, 30% (w/v) PEG 4000 | Not Specified | |

| SARS-CoV-2 MPro | PF-07304814 | Not Specified | Not Specified | 0.20 M Na₂SO₄, 24% (w/v) PEG 3350 | Not Specified | |

| SARS-CoV-2 MPro | α-ketoamide 13b | Not Specified | Not Specified | Conditions yielded a 1.75 Å resolution structure | Not Specified | [6] |

Visualizations

Diagrams created with Graphviz to illustrate key processes.

Caption: Overall workflow for MPro-inhibitor co-crystallization.

Caption: Logic diagram for the optimization of initial crystal hits.

References

- 1. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Crystallographic Snapshot of SARS-CoV-2 Main Protease Maturation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. scispace.com [scispace.com]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]

- 13. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 15. The crystal structures of severe acute respiratory syndrome virus main protease and its complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying MPro-Inhibitor Binding Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, processing viral polyproteins into functional non-structural proteins.[1][2] This role makes it a prime target for antiviral drug development.[2][3] Mass spectrometry (MS) has emerged as a powerful and versatile tool for characterizing Mpro and its interactions with potential inhibitors.[4][5] It enables the direct detection of protein-ligand complexes, determination of binding stoichiometry and affinity, and validation of both non-covalent and covalent inhibitors.[6][7] These application notes provide detailed protocols and workflows for leveraging mass spectrometry in the discovery and characterization of SARS-CoV-2 Mpro inhibitors.

Application Note 1: Native Mass Spectrometry for Non-Covalent Inhibitor Screening and Characterization

Native mass spectrometry preserves the non-covalent interactions of proteins and their ligands, allowing for the study of biomolecular complexes in a near-native state.[8] This technique is highly effective for screening compound libraries to identify binders, determining binding stoichiometry, and estimating binding affinity by measuring the relative abundance of bound and unbound Mpro.[1][6] The functional form of Mpro is a homodimer, and native MS can be used to study the monomer-dimer equilibrium, which is essential for its catalytic activity.[1][9]

Experimental Workflow: Native MS Screening

The general workflow involves preparing the Mpro sample in a volatile buffer, incubating it with potential inhibitors, and analyzing the mixture using nano-electrospray ionization (nESI) mass spectrometry.

Protocol: Native MS Analysis of MPro-Inhibitor Binding

This protocol outlines the key steps for analyzing the non-covalent binding of an inhibitor to SARS-CoV-2 Mpro.

1. Materials and Reagents:

-

Purified recombinant SARS-CoV-2 Mpro

-

Inhibitor stock solution (e.g., in DMSO)

-

Ammonium acetate (volatile buffer), MS-grade

-

Micro Bio-Spin 6 chromatography columns or similar for buffer exchange[10]

-

Nano-electrospray capillaries

-

Q-TOF or Orbitrap mass spectrometer equipped with a nano-ESI source

2. Sample Preparation (Buffer Exchange):

-

Objective: To transfer Mpro into a volatile buffer suitable for native MS, removing non-volatile salts and detergents that can interfere with analysis.[8][10] Glycerol should be avoided as it can broaden spectral peaks.[10]

-

Equilibrate a Micro Bio-Spin 6 column with 200 mM ammonium acetate, pH 7.4, by centrifuging multiple times and discarding the flow-through.[1][10]

-

Apply the Mpro protein sample (typically 25-80 µL) to the center of the column.[10]

-

Centrifuge at 1,000 x g for 4 minutes to elute the protein in ammonium acetate.[10]

-

Determine the protein concentration after buffer exchange. The final concentration for analysis should be in the low micromolar range (e.g., 5-10 µM).[1][4]

3. MPro-Inhibitor Incubation:

-

In a microcentrifuge tube, mix the buffer-exchanged Mpro with the inhibitor to achieve the desired final concentrations. For screening, a molar excess of the inhibitor is often used (e.g., 10 µM Mpro with 50 µM inhibitor).[4]

-

Ensure the final concentration of organic solvents like DMSO is low (typically <5%) to maintain the native protein structure.

-

Incubate the mixture at room temperature for 30 minutes.[4][11]

4. Mass Spectrometry Analysis:

-

Load 1-3 µL of the incubated sample into a nano-ESI capillary.

-

Install the capillary on the nano-ESI source of the mass spectrometer.

-

Acquire mass spectra in positive ion mode, focusing on the m/z range where the Mpro dimer is expected (e.g., m/z 2,000-8,000).[1]

-

Instrument Settings (Example): These must be optimized to preserve non-covalent complexes (soft conditions).

-

Capillary Voltage: 1.2-1.6 kV

-

Source Temperature: 40-60 °C

-

Cone Voltage / Trap Voltage: Apply low acceleration voltages (e.g., 50-150 V) to desolvate ions without dissociating the complex.[12]

-

5. Data Analysis:

-

Process the raw spectrum using deconvolution software to convert the m/z charge state series into zero-charge mass profiles.

-

Identify the mass corresponding to the unbound Mpro dimer (expected mass ~67.6 kDa) and the Mpro-inhibitor complex (expected mass + inhibitor mass).[1]

-

Calculate the relative abundance of the bound and unbound species to assess binding. The dissociation constant (Kd) can be determined by titrating the inhibitor concentration.

Quantitative Data: MPro Dimerization and Inhibition

Native MS is used to quantify the Mpro monomer-dimer equilibrium and inhibitor binding constants.[1]

| Parameter | Analyte | Method | Value | Reference |

| Dissociation Constant (Kd) | Mpro Monomer-Dimer Equilibrium | Native MS | 0.14 ± 0.03 µM | [1] |

| IC50 | Boceprevir | Enzymatic Assay | 0.59 - 2.80 µM range | [3] |

| EC50 | Boceprevir | Cell-based Viral Replication Assay | 0.49 - 3.37 µM range | [3][13] |

| IC50 | GC-376 | Enzymatic Assay | 0.59 - 2.80 µM range | [3] |

| EC50 | GC-376 | Cell-based Viral Replication Assay | 0.49 - 3.37 µM range | [3][13] |

| IC50 | Calpain Inhibitor II | Enzymatic Assay | 0.59 - 2.80 µM range | [3] |

| EC50 | Calpain Inhibitor II | Cell-based Viral Replication Assay | 0.49 - 3.37 µM range | [3][13] |

Application Note 2: Intact Protein MS for Covalent Inhibitor Validation

Covalent inhibitors form a stable chemical bond with their target, often with a key catalytic residue like Cys145 in Mpro.[7][14] Intact protein mass spectrometry is a direct method to confirm this mechanism by measuring the precise mass increase of the protein corresponding to the mass of the bound inhibitor.[7][15]

Experimental Workflow: Covalent Inhibitor Validation

This workflow focuses on detecting the covalent adduct of Mpro and an inhibitor.

References

- 1. Allosteric Inhibition of the SARS‐CoV‐2 Main Protease: Insights from Mass Spectrometry Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of Mpro Protease (SARS-CoV-2) Covalent Inhibitors from an Anthocyanin-Rich Blueberry Extract Using an HRMS-Based Analytical Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Native Mass Spectrometry Reveals Binding Interactions of SARS-CoV-2 PLpro with Inhibitors and Cellular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. High-Throughput Native Mass Spectrometry Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of SARS-CoV-2 M pro peptide inhibitors from modelling substrate and ligand binding - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03628A [pubs.rsc.org]

- 10. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. waters.com [waters.com]

- 13. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing SARS-CoV-2 MPro Inhibitors in a BSL-3 Environment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the screening and characterization of SARS-CoV-2 Main Protease (MPro) inhibitors. The protocols cover essential biochemical and cell-based assays, with a strong emphasis on the safety and operational procedures required for working with live SARS-CoV-2 in a Biosafety Level 3 (BSL-3) containment facility.

Introduction